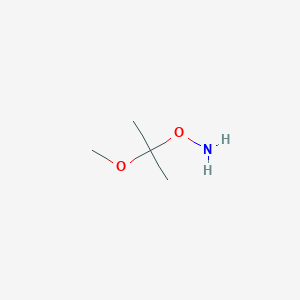

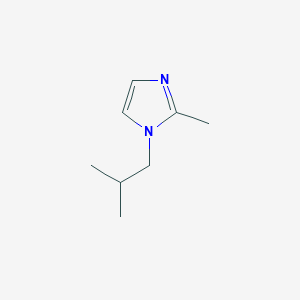

1-イソブチル-2-メチルイミダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

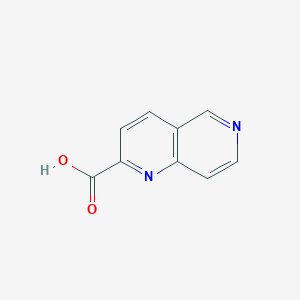

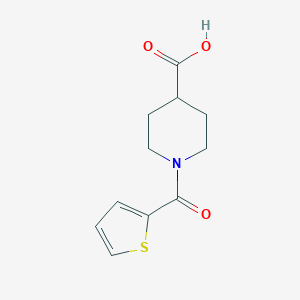

2-Methyl-1-(2-methylpropyl)-1H-imidazole is a useful research compound. Its molecular formula is C8H14N2 and its molecular weight is 138.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1-(2-methylpropyl)-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(2-methylpropyl)-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

腐食防止

IBMIは、特に酸性環境における金属の腐食防止剤として研究されています。金属表面に保護膜を形成する能力は、腐食を防止するのに役立ちます。 研究者らは、鋼、アルミニウム、その他の金属の保護における有効性を高めるために、IBMI誘導体を研究してきました .

重合触媒

IBMIは、配位化学における配位子として機能し、環状エステル(例:ラクトン)およびエポキシドの重合を促進します。 これらの重合反応は、生分解性ポリマーを生成するため、IBMIは持続可能な材料の魅力的な候補となっています .

医薬品化学

IBMI誘導体は、有望な生物活性を示しています。研究者は、抗真菌剤、抗菌剤、および抗ウイルス剤としての可能性を探求してきました。 さらに、IBMIベースの化合物は、抗炎症特性および潜在的な薬物候補として研究されています .

太陽電池用色素増感剤

光起電力分野では、IBMI誘導体は、色素増感型太陽電池(DSSC)の色素増感剤として研究されています。 これらの化合物は、太陽光を吸収して電子を効率的に移動させることができ、太陽エネルギーを電気エネルギーに変換するのに役立ちます .

金属有機構造体(MOF)

IBMIは、MOFの構築において架橋配位子として機能することができます。MOFは、ガス貯蔵、分離、および触媒作用に用途がある多孔質材料です。 研究者らは、IBMIを組み込むことで、特定の用途に合わせて特性を調整したMOFを設計してきました .

作用機序

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating protein function .

Biochemical Pathways

Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetic profile of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects would depend on the specific targets and pathways affected by this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(2)6-10-5-4-9-8(10)3/h4-5,7H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWKKJQEFIURY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622082 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144234-22-0 |

Source

|

| Record name | 2-Methyl-1-(2-methylpropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the research paper for 1-isobutyl-2-methylimidazole?

A1: The research paper [] focuses on a novel method for synthesizing 1-isobutyl-2-methylimidazole. The significance lies in the method's advantages: * Easily Accessible Starting Materials: The synthesis utilizes 2-methylimidazole and isobutyl chloride, both readily available chemicals. * High Yield: The reaction produces 1-isobutyl-2-methylimidazole with a high yield, making it an efficient process.* Cost-Effectiveness: The combination of readily available starting materials and high yield contributes to the cost-effectiveness of this synthesis method.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![5H-Imidazo[5,1-a]isoindole](/img/structure/B174278.png)